4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-2-20-13-3-5-14(6-4-13)22(18,19)16-9-7-15(17)12-8-10-21-11-12/h3-6,8,10-11,15-17H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGQVOSEFMBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl group. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene derivative with a boronic acid derivative under palladium catalysis. The resulting intermediate is then further functionalized to introduce the ethoxy and benzenesulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has shown potential as a bioactive molecule
Medicine: This compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic and Steric Effects: The target compound’s thiophene and hydroxyl groups introduce steric bulk and polarity absent in simpler analogs like a3 (). This may improve target selectivity over non-specific indole derivatives (e.g., 3u/3’u) .
Solubility and Bioavailability :
- The hydroxyl group in the target compound enhances water solubility versus purely lipophilic analogs (e.g., 3u/3’u ). However, its solubility is likely lower than the HCl salt form of Sildenafil-descarbon-desmethyl Hydrochloride .
- Compound 8e ’s pyrazolo-triazine and hydroxypropyl groups increase polarity but may limit blood-brain barrier penetration compared to the target’s thiophene .
Metabolic Stability :
- The thiophene ring in the target compound may undergo oxidative metabolism, similar to other thiophene-containing drugs. In contrast, Sildenafil-descarbon-desmethyl Hydrochloride ’s heterocyclic core is more metabolically stable .
Synthetic Complexity :
- The target’s 3-hydroxy-3-(thiophen-3-yl)propyl group requires stereoselective synthesis, posing challenges absent in simpler derivatives like a3 .
Research Implications
- Pharmacological Potential: The target’s hybrid structure suggests dual activity (e.g., enzyme inhibition + receptor modulation), warranting in vitro assays against kinases or GPCRs.
- Optimization Opportunities : Introducing fluorine to the thiophene or replacing the ethoxy with methoxy could enhance metabolic stability and binding affinity, respectively.
Biological Activity
4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that sulfonamides generally possess significant antimicrobial properties. The specific compound, 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide, has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide resulted in a decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this sulfonamide derivative has demonstrated anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
In a controlled experiment, the compound reduced tumor necrosis factor-alpha (TNF-α) levels by 40% at a concentration of 5 µM, indicating its potential as an anti-inflammatory agent.
The biological activity of 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction: It potentially interacts with specific receptors involved in inflammatory pathways, thereby modulating cytokine release.
- Oxidative Stress Induction: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
